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molecular formula C7H7BrO3 B8294689 2-(3-Bromo-2-furyl)-1,3-dioxolane

2-(3-Bromo-2-furyl)-1,3-dioxolane

Cat. No. B8294689
M. Wt: 219.03 g/mol
InChI Key: CQSRCIILSKBLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911543B2

Procedure details

3-Bromofuran (8.99 mL, 100.0 mmol) is dissolved in DMF (8.5 mL), cooled to 0° C., treated dropwise with POCl3 (9.79 mL, 105.0 mmol), stirred for 1 h at RT and then heated to 80° C. for 2 h. The mixture is cooled to RT, poured over ice (1 kg) and neutralized to pH 9 with solid K2CO3. The mixture is stirred for 1 h, extracted with Et2O (3×500 mL), dried over K2CO3 and concentrated to a dark brown oil. The crude material is chromatographed over 600 g slurry-packed silica gel, eluting with 6% EtOAc/hexane (4 L), 8% EtOAc/hexane (2 L), 10% EtOAc/hexane (1 L), and finally 20% EtOAc/hexane. The appropriate fractions are combined and concentrated in vacuo to afford 14.22 g (81%) of 3-bromo-2-furaldehyde as a yellow oil. MS (EI) m/z: 174 (M+). 3-Bromo-2-furaldehyde (14.22 g, 81.3 mmol) is combined with ethylene glycol (6.55 mL, 117.4 mmol) and para-toluene sulfonic acid monohydrate (772 mg, 4.06 mmol) in benzene (200 mL) and heated to reflux with a Dean-Stark trap for 5 h. Additional ethylene glycol (1.64 mL, 29.41 mmol) and benzene (150 mL) are added and the solution is heated for an additional 2 h. The mixture is cooled to RT, treated with saturated NaHCO3 and stirred for 0.5 h. The layers are separated and the organics are dried over Na2SO4 and concentrated to a brown oil (18.8 g). The crude material is chromatographed over 700 g slurry-packed silica gel, eluting with 15% EtOAc/hexane. The appropriate fractions are combined and concentrated in vacuo to afford 16.45 g (92%) of 2-(3-bromo-2-furyl)-1,3-dioxolane as a yellow-orange oil. MS (EI) m/z: 218 (M+).
Quantity
14.22 g
Type
reactant
Reaction Step One
Quantity
6.55 mL
Type
reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
772 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[CH:7]=[O:8].[CH2:9](O)[CH2:10][OH:11].C([O-])(O)=O.[Na+]>C1C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[CH:7]1[O:11][CH2:10][CH2:9][O:8]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
14.22 g
Type
reactant
Smiles
BrC1=C(OC=C1)C=O
Step Two
Name
Quantity
6.55 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
772 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a Dean-Stark trap for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil (18.8 g)
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 700 g slurry-packed silica gel
WASH
Type
WASH
Details
eluting with 15% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=C(OC=C1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 16.45 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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